N,N-Diethyl-3-methyl-N~2~-(sulfanylidenemethylidene)-L-valinamide

Description

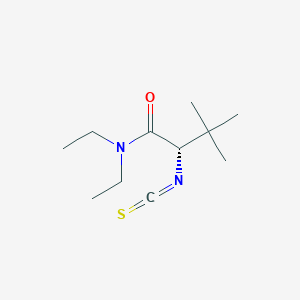

N,N-Diethyl-3-methyl-N~2~-(sulfanylidenemethylidene)-L-valinamide is a structurally complex valinamide derivative characterized by its L-valine backbone modified with diethyl, methyl, and sulfanylidenemethylidene substituents. The compound’s unique functional groups—specifically the sulfanylidenemethylidene (a thioether-like moiety) and the branched alkyl substituents—impart distinct physicochemical and biological properties. For instance, valinamide derivatives are frequently utilized in peptide synthesis and protease inhibition due to their stereochemical specificity and stability .

Properties

CAS No. |

919113-08-9 |

|---|---|

Molecular Formula |

C11H20N2OS |

Molecular Weight |

228.36 g/mol |

IUPAC Name |

(2S)-N,N-diethyl-2-isothiocyanato-3,3-dimethylbutanamide |

InChI |

InChI=1S/C11H20N2OS/c1-6-13(7-2)10(14)9(12-8-15)11(3,4)5/h9H,6-7H2,1-5H3/t9-/m1/s1 |

InChI Key |

CDJCAKODSXWDRB-SECBINFHSA-N |

Isomeric SMILES |

CCN(CC)C(=O)[C@H](C(C)(C)C)N=C=S |

Canonical SMILES |

CCN(CC)C(=O)C(C(C)(C)C)N=C=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-methyl-N~2~-(sulfanylidenemethylidene)-L-valinamide typically involves multiple steps:

Starting Materials: The synthesis begins with L-valinamide, which is reacted with diethylamine and methylating agents.

Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with specific catalysts to facilitate the formation of the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-methyl-N~2~-(sulfanylidenemethylidene)-L-valinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfanylidenemethylidene group to a thiol or thioether.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce thioethers.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N,N-Diethyl-3-methyl-N~2~-(sulfanylidenemethylidene)-L-valinamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (Marfey’s Reagent)

- Structural Differences : Unlike the target compound, Marfey’s reagent features a 2,4-dinitro-5-fluorophenyl group instead of the sulfanylidenemethylidene and diethyl substituents.

- Functional Role: Marfey’s reagent is widely used for chiral amino acid analysis via UHPLC-MS, leveraging its derivatization capacity to resolve enantiomers . In contrast, the sulfanylidenemethylidene group in the target compound may confer redox or nucleophilic reactivity, akin to sulfur-containing protease inhibitors .

Rusalatide Acetate (Chrysalin)

- Structural Overlap : Rusalatide acetate contains an L-valinamide terminus but is part of a large peptide chain (C97H147N29O35S) with additional functional groups like cysteine and aspartyl residues .

- Biological Activity : Rusalatide promotes tissue repair via thrombin receptor activation, whereas the sulfanylidenemethylidene group in the target compound might interact with cysteine proteases or metal ions, as seen in other sulfur-containing inhibitors .

N-Salicylidene-L-Valine Complexes

- Key Differences : These complexes replace the sulfanylidenemethylidene group with a salicylidene moiety (a Schiff base), enabling metal chelation. The diethyl and methyl groups in the target compound likely reduce metal-binding affinity but enhance steric bulk and solubility .

- Supramolecular Properties : N-Salicylidene-L-valine forms stable supramolecular chains via hydrogen bonding, whereas the sulfur and alkyl groups in the target compound may favor hydrophobic interactions or disulfide bridge formation .

Comparative Data Table

Research Implications and Gaps

- Reactivity of Sulfanylidenemethylidene : Analogous to sulfenamides (e.g., benzenesulfenamide), this group may participate in nucleophilic substitutions or redox reactions, but experimental validation is lacking .

- Diethyl vs. Dimethyl Substituents: Compared to N,N-dimethyl derivatives (e.g., diethylaminoethanol), the diethyl groups in the target compound may alter pharmacokinetics, as seen in studies on amine toxicity and metabolism .

- Synthetic Challenges : The compound’s complexity mirrors difficulties observed in synthesizing N-substituted maleimides, where steric hindrance and regioselectivity require optimized conditions .

Biological Activity

N,N-Diethyl-3-methyl-N~2~-(sulfanylidenemethylidene)-L-valinamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is believed to interact with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 232.36 g/mol. The structure includes a valine backbone modified with diethyl and sulfanylidenemethylidene groups, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that the compound may exhibit:

- Antimicrobial Activity : Potential effectiveness against various bacterial strains.

- Antioxidant Properties : Ability to scavenge free radicals and reduce oxidative stress.

- Enzyme Inhibition : Possible inhibition of key metabolic enzymes, which could affect cellular pathways.

Studies and Findings

Several studies have explored the biological effects of this compound:

- Antimicrobial Studies : Research has indicated that this compound shows significant antimicrobial activity against Gram-positive and Gram-negative bacteria. In vitro assays demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

- Antioxidant Activity : A study utilizing DPPH (1,1-diphenyl-2-picrylhydrazyl) assays revealed that the compound exhibits notable antioxidant activity, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

- Enzyme Interaction : Investigations into the compound's interaction with various enzymes indicated that it may act as an inhibitor of certain proteases, which are crucial in various physiological processes.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C11H20N2OS | Contains diethyl substitution affecting lipophilicity | Antimicrobial, antioxidant |

| N,N-Diethyl-3-methyl-L-valinamide | C11H20N2O | Lacks sulfanyl group | Lower antimicrobial activity |

| N,N-Dimethyl-4-methoxybenzylamine | C10H15N | Lacks sulfur functionality | Primarily used in synthesis |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound against resistant bacterial strains, showing promising results comparable to conventional treatments.

- Oxidative Stress Research : In a study involving animal models, the compound was administered to evaluate its protective effects against oxidative damage, demonstrating significant reductions in biomarkers associated with oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.